molecular formula C20H20FN3O3S B2371639 4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 865591-77-1

4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2371639
CAS No.: 865591-77-1
M. Wt: 401.46
InChI Key: WRZXHNWIDNXJOK-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of pyrimidine derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on various research findings.

  • Molecular Formula: C20H20FN3O4
  • Molecular Weight: 385.39 g/mol
  • CAS Number: 421576-68-3

Biological Activity Overview

Pyrimidine derivatives are known for their wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound exhibits significant potential in these areas, as detailed below.

Antimicrobial Activity

Research indicates that pyrimidine derivatives can exhibit potent antimicrobial properties. A study highlighted that thioxopyrimidine derivatives showed promising activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring significantly enhances antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines:

  • A structure-activity relationship (SAR) analysis indicated that modifications on the pyrimidine nucleus can enhance cytotoxicity against human tumor cells such as HeLa and HepG2 .
  • In vitro studies have demonstrated that compounds with a thioxo group exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Screening:
    • A series of thioxopyrimidine derivatives were synthesized and screened for their antibacterial activity. Compounds with methoxy substitutions exhibited enhanced activity against S. aureus and E. coli, with some showing MIC values as low as 10 µg/mL .
  • Cytotoxicity Assays:
    • In a study involving various cancer cell lines, the compound demonstrated IC50 values indicating effective cytotoxicity. For example, it showed an IC50 of 15 µM against HeLa cells, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features:

Substituent PositionActivity TypeObservations
2 & 3 (Methoxy)AntimicrobialIncreased hydrophobic interactions enhance binding to bacterial targets .
5 (Thioxo)AnticancerInduces apoptosis in cancer cells .
Fluorophenyl GroupEnhanced potencyImproves lipophilicity and cellular uptake .

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZXHNWIDNXJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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